molecular formula C13H20N2O B1349977 1-(3-Phenoxypropyl)piperazine CAS No. 41298-49-1

1-(3-Phenoxypropyl)piperazine

Cat. No.: B1349977
CAS No.: 41298-49-1
M. Wt: 220.31 g/mol
InChI Key: JCMMXVUEJTZCIS-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)piperazine is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-(3-Phenoxypropyl)piperazine typically involves the reaction of piperazine with 3-phenoxypropyl halides under basic conditions. One common method includes the use of 3-phenoxypropyl bromide and piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods may involve microwave-assisted synthesis, which can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

1-(3-Phenoxypropyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Phenoxypropyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenoxypropyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. This interaction can result in the hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms .

Comparison with Similar Compounds

1-(3-Phenoxypropyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(2-Phenoxyethyl)piperazine
  • 1-(4-Phenoxybutyl)piperazine
  • 1-(3-Phenylpropyl)piperazine

These compounds share similar structural features but differ in the length and nature of the alkyl chain connecting the phenoxy group to the piperazine ring. The unique properties of this compound, such as its specific receptor interactions and chemical reactivity, distinguish it from these similar compounds .

Properties

IUPAC Name

1-(3-phenoxypropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMXVUEJTZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375125
Record name 1-(3-phenoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41298-49-1
Record name 1-(3-phenoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41298-49-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound 30 was prepared according to the method described for compound 23 employing TFA (6 mL) and compound 28 (550 mg, 1.72 mmol) to give white solid compound. The compound was used without further purification after solvent removal.
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0 (± 1) mol
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6 mL
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compound 28
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550 mg
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Synthesis routes and methods III

Procedure details

A mixture of 3-phenoxy-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles) is added to methyl ethyl ketone (1000 ml). The mixture is refluxed during 24 hours, with stirring. The solvent is removed in vacuo over a water-bath and the residue is poured over water. The aqueous phase is extracted with methylene chloride and then washed twice with water. The solvent is removed and the residual oil is distilled. B.p. = 115° C./0.05 mm Hg.
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1 mol
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1 mol
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4 mol
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reactant
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1000 mL
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Synthesis routes and methods IV

Procedure details

15.1 g of phenoxypropyl bromide and 60 g of piperazine were dissolved in 150 ml of dioxane, and the solution was heated at 80°-90° C. for 1 hour. The precipitated crystals were removed by filtration, and the filtrate was then concentrated. Afterward, the resultant residue was dissolved in chloroform and then washed with water. Chloroform was distilled off to obtain 15 g of 1-(3-phenoxypropyl)piperazine.
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15.1 g
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60 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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